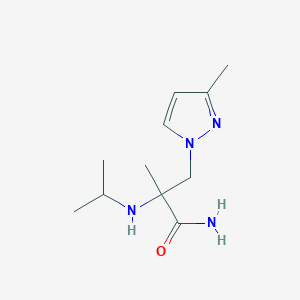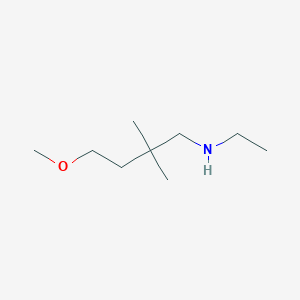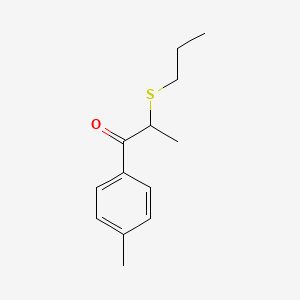
2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide typically involves the reaction of isopropylamine with a suitable precursor that contains the pyrazole ring. One common method involves the use of 3-methyl-1H-pyrazole as a starting material, which is then reacted with 2-bromo-2-methylpropanamide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pyrazole ring is known to interact with various biological molecules, potentially leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide
- 2-(Methylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide
- 2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide
Uniqueness
2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide is unique due to the presence of both the isopropylamino group and the 3-methyl-1H-pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that may not be present in similar compounds. For example, the isopropylamino group can enhance the compound’s solubility and stability, while the pyrazole ring can provide specific binding interactions with biological targets.
Propiedades
Fórmula molecular |
C11H20N4O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-methyl-3-(3-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-8(2)13-11(4,10(12)16)7-15-6-5-9(3)14-15/h5-6,8,13H,7H2,1-4H3,(H2,12,16) |
Clave InChI |
BYCHOCCDSIFGQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)CC(C)(C(=O)N)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)




![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)




![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)
